N4,N4-dimethylpyridine-2,4-diamine
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Overview
Description
4-N,4-N-Dimethylpyridine-2,4-diamine is an organic compound with the molecular formula C7H11N3. It is characterized by its structure, which includes a pyridine ring substituted with two amino groups and two methyl groups. This compound is typically found as a colorless to pale yellow crystalline solid and is known for its solubility in organic solvents while having low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-N,4-N-Dimethylpyridine-2,4-diamine can be synthesized through the methylation of 2,4-diaminopyridine. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The process typically requires a solvent like acetonitrile or dimethylformamide and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of N4,N4-dimethylpyridine-2,4-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-N,4-N-Dimethylpyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of N4,N4-dimethylpyridine-2,4-diamine.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-N,4-N-Dimethylpyridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N4,N4-dimethylpyridine-2,4-diamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming complexes that exhibit specific biological activities. The pathways involved often include inhibition of enzymes or disruption of cellular processes, leading to its observed effects .
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): Similar in structure but lacks the second amino group.
2,4-Diaminopyridine: The parent compound without methyl groups.
N,N-Dimethyl-4-aminopyridine: Similar but with different substitution patterns.
Uniqueness: 4-N,4-N-Dimethylpyridine-2,4-diamine is unique due to its dual amino and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-N,4-N-dimethylpyridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNABCLVCJRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50426-31-8 |
Source
|
Record name | 4-N,4-N-dimethylpyridine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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